molecular formula C13H29N3O6 B12414292 H2N-PEG5-Hydrazide

H2N-PEG5-Hydrazide

Cat. No.: B12414292
M. Wt: 323.39 g/mol
InChI Key: IKZGTTXIWZYQTN-UHFFFAOYSA-N
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Description

H2N-PEG5-Hydrazide: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: H2N-PEG5-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and hydrazide functional groups. The synthesis typically involves the following steps:

    Activation of PEG: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride or mesyl chloride.

    Reaction with Hydrazine: The activated PEG is then reacted with hydrazine to form the hydrazide derivative.

    Purification: The resulting this compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.

    Reaction in Large Reactors: The activated PEG is reacted with hydrazine in large reactors under controlled conditions.

    Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques, followed by rigorous quality control to ensure consistency and purity

Chemical Reactions Analysis

Types of Reactions: H2N-PEG5-Hydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation Reactions: The compound can form condensation products with carbonyl-containing compounds, such as aldehydes and ketones

Common Reagents and Conditions:

    Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.

    Carbonyl Compounds: Aldehydes and ketones are commonly used in condensation reactions with this compound

Major Products:

    Substitution Products: Alkylated or acylated derivatives of this compound.

    Condensation Products: Hydrazones and hydrazides formed from reactions with aldehydes and ketones

Scientific Research Applications

H2N-PEG5-Hydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

    Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.

    Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation is a therapeutic strategy.

    Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications

Mechanism of Action

H2N-PEG5-Hydrazide functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves:

    Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.

    Binding to Target Protein: The other end binds to the target protein.

    Ubiquitination and Degradation: The proximity induced by the linker facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome

Comparison with Similar Compounds

    H2N-PEG3-Hydrazide: A shorter PEG linker with similar properties but different spatial configuration.

    H2N-PEG7-Hydrazide: A longer PEG linker offering more flexibility in PROTAC design.

    H2N-PEG5-Amine: Similar structure but with an amine group instead of a hydrazide, affecting its reactivity and applications

Uniqueness: H2N-PEG5-Hydrazide is unique due to its optimal PEG length, providing a balance between flexibility and stability in PROTAC synthesis. Its hydrazide group offers specific reactivity that is advantageous in forming stable linkages with target proteins and E3 ligases .

Properties

Molecular Formula

C13H29N3O6

Molecular Weight

323.39 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C13H29N3O6/c14-2-4-19-6-8-21-10-12-22-11-9-20-7-5-18-3-1-13(17)16-15/h1-12,14-15H2,(H,16,17)

InChI Key

IKZGTTXIWZYQTN-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)NN

Origin of Product

United States

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